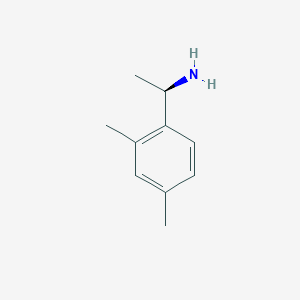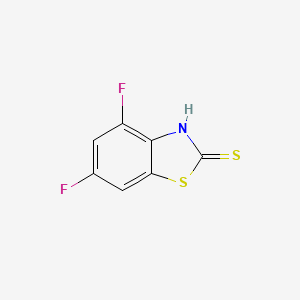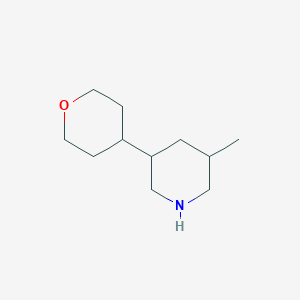![molecular formula C15H21NO B13173283 {(1R,3S,4S)-2-[(1R)-1-Phenylethyl]-2-azabicyclo[2.2.1]hept-3-YL}methanol](/img/structure/B13173283.png)
{(1R,3S,4S)-2-[(1R)-1-Phenylethyl]-2-azabicyclo[2.2.1]hept-3-YL}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1R,3S,4S)-2-[(1R)-1-PHENYLETHYL]-2-AZABICYCLO[221]HEPTAN-3-YL]METHANOL is a complex organic compound with a unique bicyclic structure It is characterized by the presence of a phenylethyl group and an azabicycloheptane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,3S,4S)-2-[(1R)-1-PHENYLETHYL]-2-AZABICYCLO[2.2.1]HEPTAN-3-YL]METHANOL typically involves multiple steps. One common approach is the reduction of a corresponding ketone or aldehyde precursor using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[(1R,3S,4S)-2-[(1R)-1-PHENYLETHYL]-2-AZABICYCLO[2.2.1]HEPTAN-3-YL]METHANOL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The phenylethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce various alcohol derivatives.
Applications De Recherche Scientifique
[(1R,3S,4S)-2-[(1R)-1-PHENYLETHYL]-2-AZABICYCLO[2.2.1]HEPTAN-3-YL]METHANOL has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of [(1R,3S,4S)-2-[(1R)-1-PHENYLETHYL]-2-AZABICYCLO[2.2.1]HEPTAN-3-YL]METHANOL involves its interaction with specific molecular targets. The phenylethyl group may interact with receptors or enzymes, modulating their activity. The azabicycloheptane framework provides structural stability and influences the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,3S,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
- ethyl (1R,3S,4S)-2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]heptane-3-carboxylate
Uniqueness
[(1R,3S,4S)-2-[(1R)-1-PHENYLETHYL]-2-AZABICYCLO[2.2.1]HEPTAN-3-YL]METHANOL is unique due to its specific stereochemistry and the presence of both a phenylethyl group and an azabicycloheptane framework. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C15H21NO |
|---|---|
Poids moléculaire |
231.33 g/mol |
Nom IUPAC |
[(1R,3S,4S)-2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]heptan-3-yl]methanol |
InChI |
InChI=1S/C15H21NO/c1-11(12-5-3-2-4-6-12)16-14-8-7-13(9-14)15(16)10-17/h2-6,11,13-15,17H,7-10H2,1H3/t11-,13+,14-,15-/m1/s1 |
Clé InChI |
AJNLVRWOBBPLRG-FAAHXZRKSA-N |
SMILES isomérique |
C[C@H](C1=CC=CC=C1)N2[C@@H]3CC[C@@H](C3)[C@H]2CO |
SMILES canonique |
CC(C1=CC=CC=C1)N2C3CCC(C3)C2CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


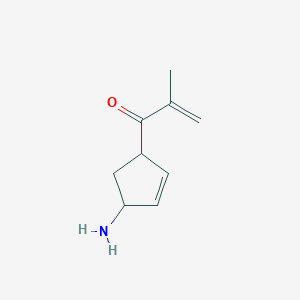
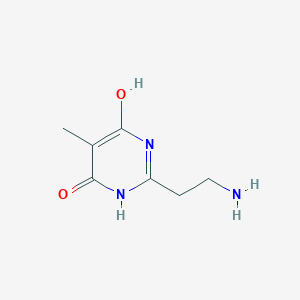
![2-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile](/img/structure/B13173217.png)
![(2S)-2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid](/img/structure/B13173222.png)
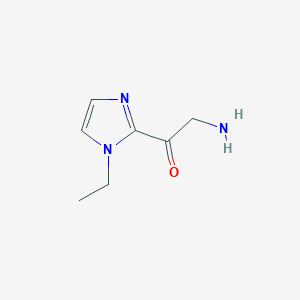
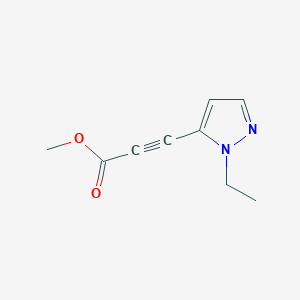

![Tert-butyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine](/img/structure/B13173244.png)
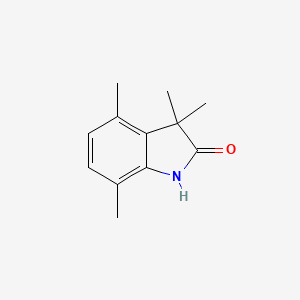
![N-[(Azepan-2-yl)methyl]propanamide](/img/structure/B13173255.png)

